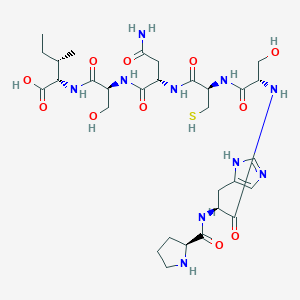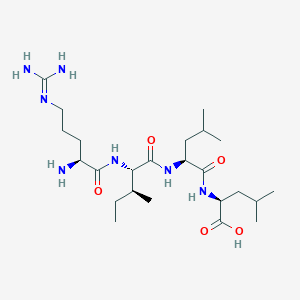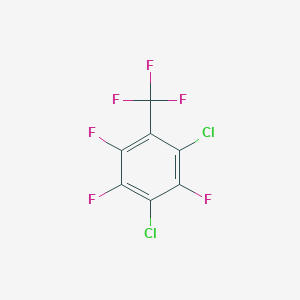
1,3-Dichloro-2,4,5-trifluoro-6-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dichloro-2,4,5-trifluoro-6-(trifluoromethyl)benzene is an organic compound with the molecular formula C7HCl2F5. This compound is a derivative of benzene, where the hydrogen atoms are substituted with chlorine and fluorine atoms, as well as a trifluoromethyl group. It is known for its unique chemical properties and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dichloro-2,4,5-trifluoro-6-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the halogenation of benzene derivatives. For example, the compound can be prepared by reacting benzene with chlorine and fluorine under controlled conditions. The reaction typically requires a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale halogenation reactions. These reactions are carried out in specialized reactors designed to handle the corrosive nature of chlorine and fluorine gases. The process is carefully monitored to ensure the desired product is obtained with high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dichloro-2,4,5-trifluoro-6-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common due to the stability of the fluorinated benzene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield hydroxylated derivatives of the compound .
Aplicaciones Científicas De Investigación
1,3-Dichloro-2,4,5-trifluoro-6-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its fluorinated structure may enhance the bioavailability and stability of drug candidates.
Industry: It is used in the production of specialty chemicals, including agrochemicals and polymers.
Mecanismo De Acción
The mechanism by which 1,3-Dichloro-2,4,5-trifluoro-6-(trifluoromethyl)benzene exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, which stabilize the benzene ring and make it less reactive towards electrophiles. In biological systems, its interactions with molecular targets are still under investigation, but it is believed to interact with enzymes and receptors through non-covalent interactions .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Trichloro-2,4,6-trifluorobenzene: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
1,4-Dichloro-2-(trifluoromethyl)benzene: Another related compound with distinct chemical properties and uses.
Uniqueness
1,3-Dichloro-2,4,5-trifluoro-6-(trifluoromethyl)benzene is unique due to its specific arrangement of chlorine and fluorine atoms, which impart distinct electronic and steric effects. These properties make it valuable in specialized applications where other compounds may not be suitable .
Propiedades
Número CAS |
848243-38-9 |
|---|---|
Fórmula molecular |
C7Cl2F6 |
Peso molecular |
268.97 g/mol |
Nombre IUPAC |
1,3-dichloro-2,4,5-trifluoro-6-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7Cl2F6/c8-2-1(7(13,14)15)4(10)6(12)3(9)5(2)11 |
Clave InChI |
YLPVCNVWGLARHJ-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=C(C(=C1Cl)F)Cl)F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,5S,8R)-1,8-Dihydroxy-6-oxa-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B14183372.png)
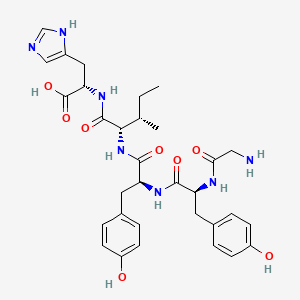
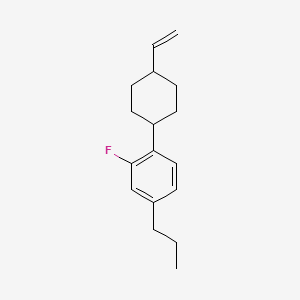
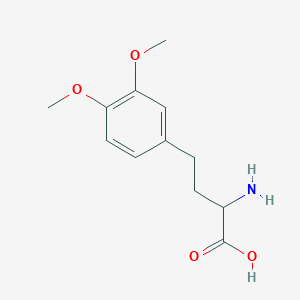
![6-[(3-Fluorophenyl)sulfanyl]-2,2-dimethyl-2H-1-benzopyran](/img/structure/B14183405.png)
![4-[Bis(2-chloroethyl)amino]-L-phenylalanyl-D-proline](/img/structure/B14183407.png)
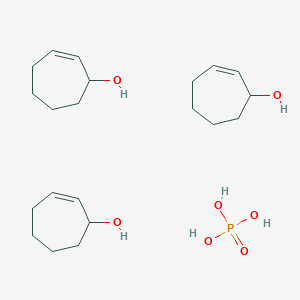
![9-Chloro-4-(1-methyl-1h-pyrazol-4-yl)benzo[h]isoquinolin-1(2h)-one](/img/structure/B14183414.png)
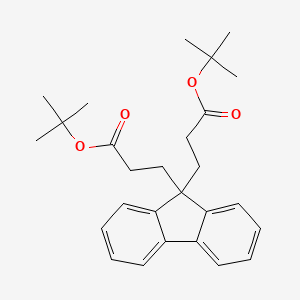
![1-[4-(2-Phenyl-1,3-dioxolan-2-yl)phenyl]methanamine](/img/structure/B14183420.png)
![L-Threonyl-L-valyl-2-amino-N-[4-(methylselanyl)butanoyl]-L-leucine](/img/structure/B14183424.png)

